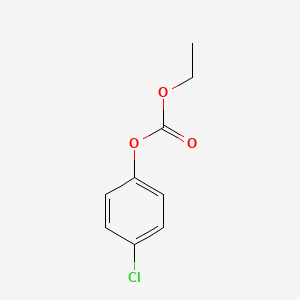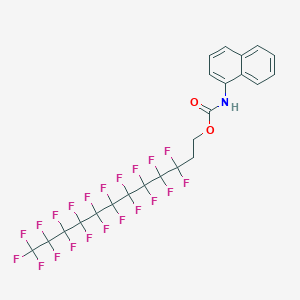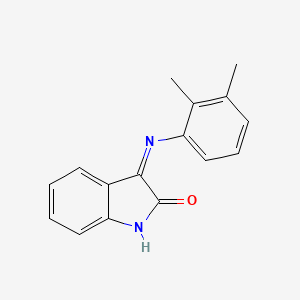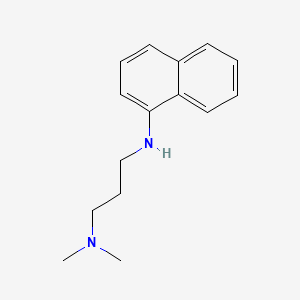
(4-Chlorophenyl) ethyl carbonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Chlorophenyl) ethyl carbonate is an organic compound with the molecular formula C9H9ClO3 It is a carbonate ester derived from 4-chlorophenol and ethanol
準備方法
Synthetic Routes and Reaction Conditions: (4-Chlorophenyl) ethyl carbonate can be synthesized through the reaction of 4-chlorophenol with ethyl chloroformate. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the process. The reaction can be represented as follows:
4-Chlorophenol+Ethyl chloroformate→(4-Chlorophenyl) ethyl carbonate+HCl
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the production process.
化学反応の分析
Types of Reactions: (4-Chlorophenyl) ethyl carbonate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water or aqueous base, it can hydrolyze to produce 4-chlorophenol and ethanol.
Transesterification: It can react with other alcohols to form different carbonate esters.
Nucleophilic Substitution: The carbonate group can be displaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous sodium hydroxide.
Transesterification: Alcohols in the presence of a catalyst such as sodium methoxide.
Nucleophilic Substitution: Amines or thiols under mild conditions.
Major Products Formed:
Hydrolysis: 4-Chlorophenol and ethanol.
Transesterification: Various carbonate esters.
Nucleophilic Substitution: Substituted carbamates or thiocarbamates.
科学的研究の応用
(4-Chlorophenyl) ethyl carbonate has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds.
Pharmaceuticals: It can be employed in the preparation of prodrugs or active pharmaceutical ingredients.
Material Science: It is used in the development of novel materials with specific properties.
作用機序
The mechanism of action of (4-Chlorophenyl) ethyl carbonate depends on the specific application. In organic synthesis, it acts as a carbonylating agent, introducing the carbonate group into target molecules. In pharmaceuticals, it may serve as a prodrug, releasing the active compound upon hydrolysis in the body.
類似化合物との比較
- Phenyl ethyl carbonate
- Methyl phenyl carbonate
- Ethyl phenyl carbonate
Comparison: (4-Chlorophenyl) ethyl carbonate is unique due to the presence of the chlorine atom on the phenyl ring, which can influence its reactivity and properties. Compared to phenyl ethyl carbonate, the chlorine substituent can enhance the compound’s electrophilicity, making it more reactive in certain chemical reactions.
特性
CAS番号 |
22719-87-5 |
|---|---|
分子式 |
C9H9ClO3 |
分子量 |
200.62 g/mol |
IUPAC名 |
(4-chlorophenyl) ethyl carbonate |
InChI |
InChI=1S/C9H9ClO3/c1-2-12-9(11)13-8-5-3-7(10)4-6-8/h3-6H,2H2,1H3 |
InChIキー |
YVZRSAKDPDOUPK-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)OC1=CC=C(C=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Butyl-3-methyl-1-(phenylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11997758.png)

![4-{[(E)-(2,3-dimethoxyphenyl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11997777.png)
![N'-[(1E)-1-(3-bromophenyl)ethylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11997780.png)

![n-(4-Methoxyphenyl)-3-[methyl(phenyl)amino]pyrrolidine-1-carboxamide](/img/structure/B11997792.png)
![Acetamide, N-[4-[[(5-nitro-2-furanyl)methyl]thio]phenyl]-](/img/structure/B11997800.png)
![4-{[(E)-(4-bromophenyl)methylidene]amino}-5-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11997806.png)





